molecular formula C8H20ClN2P B1222284 Bis(diethylamino)chlorophosphine CAS No. 685-83-6

Bis(diethylamino)chlorophosphine

Cat. No.: B1222284
CAS No.: 685-83-6
M. Wt: 210.68 g/mol
InChI Key: JVEHJSIFWIIFHM-UHFFFAOYSA-N
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Description

Bis(diethylamino)chlorophosphine is an organophosphorus compound with the chemical formula (C8H20ClN2P). It is a colorless liquid that serves as a masked source of phosphorus dichloride (PCl2+). This compound is primarily used in organic synthesis and as an intermediate in various chemical reactions .

Mechanism of Action

Target of Action

Bis(diethylamino)chlorophosphine is an organophosphorus compound . It primarily targets phosphorus trichloride . The role of phosphorus trichloride is to act as a reactant in the synthesis of this compound .

Mode of Action

This compound interacts with its target, phosphorus trichloride, through a chemical reaction . This reaction involves the treatment of phosphorus trichloride with diethylamine, resulting in the formation of this compound and diethylammonium chloride .

Biochemical Pathways

The synthesis of this compound involves a series of reactions that form a biochemical pathway . This pathway begins with the lithiation of 1,2-dibromobenzene, followed by treatment with this compound . The final product of this pathway is 1,2-bis(dichlorophosphino)benzene .

Pharmacokinetics

It’s known that the compound is a colorless liquid and its boiling point is between 87-90°C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of this compound’s action is the synthesis of 1,2-bis(dichlorophosphino)benzene . This compound is formed after a series of reactions, starting with the lithiation of 1,2-dibromobenzene and ending with the removal of the amino substituents using hydrogen chloride .

Action Environment

The action of this compound is influenced by environmental factors. For instance, it reacts violently with water , and its stability can be compromised by exposure to air and moisture . Therefore, it’s crucial to handle and store this compound in a controlled environment to maintain its efficacy and stability.

Biochemical Analysis

Biochemical Properties

Bis(diethylamino)chlorophosphine plays a significant role in biochemical reactions, particularly in the synthesis of various organophosphorus compounds. It interacts with enzymes and proteins that are involved in phosphorylation processes. The compound’s ability to donate a PCl₂⁺ group makes it valuable in the modification of biomolecules, facilitating the formation of phosphoramidates and other phosphorus-containing compounds .

Cellular Effects

This compound has been observed to affect various cellular processes. It can influence cell signaling pathways by modifying proteins involved in these pathways. Additionally, it impacts gene expression by altering the phosphorylation state of transcription factors and other regulatory proteins. The compound’s interaction with cellular metabolism is also notable, as it can modify enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. The compound’s ability to donate a PCl₂⁺ group allows it to modify the active sites of enzymes, leading to changes in their activity. Additionally, it can influence gene expression by altering the phosphorylation state of transcription factors, thereby affecting their ability to bind to DNA and regulate gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to moisture or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on biochemical reactions and cellular processes. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular metabolism. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to phosphorylation and the synthesis of organophosphorus compounds. It interacts with enzymes such as kinases and phosphatases, which are responsible for adding or removing phosphate groups from biomolecules. These interactions can affect the overall metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as its solubility and affinity for different biomolecules .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it can interact with target biomolecules. Its activity and function are influenced by its localization, as it can modify proteins and enzymes within these compartments. Targeting signals and post-translational modifications play a role in directing the compound to specific organelles, ensuring its proper function within the cell .

Chemical Reactions Analysis

Bis(diethylamino)chlorophosphine undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with lithium reagents to form lithium derivatives.

    Hydrolysis: The compound can be hydrolyzed to form phosphoric acid derivatives.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.

Comparison with Similar Compounds

Bis(diethylamino)chlorophosphine is similar to other organophosphorus compounds, such as:

This compound is unique due to its specific reactivity and the ability to serve as a masked source of phosphorus dichloride, making it valuable in various synthetic applications .

Properties

IUPAC Name

N-[chloro(diethylamino)phosphanyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20ClN2P/c1-5-10(6-2)12(9)11(7-3)8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEHJSIFWIIFHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(N(CC)CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClN2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20218625
Record name Bis(diethylamino)phosphorchloridite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20218625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685-83-6
Record name Chlorobis(diethylamino)phosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(diethylamino)phosphorchloridite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000685836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(diethylamino)phosphorchloridite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20218625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(diethylamino)chlorophosphine
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Synthesis routes and methods

Procedure details

In a 300 ml three-necked flask equipped with a dropping funnel and a magnetic stirrer, 10.0 g (0.0728 mol) of phosphorus trichloride and 100 ml of anhydrous diethyl ether were charged at room temperature in a nitrogen gas atmosphere, and the mixture was cooled to 5° C. or less in an ice bath. While the resulting reaction mixture was stirred, 30.0 ml (0.291 mol) of diethylamine were slowly added dropwise to the reaction mixture over 3 hours. The resulting crystals were filtered off under pressure in a nitrogen gas atmosphere. After the crystals were washed with anhydrous diethyl ether three times, they were purified by vacuum-distillation (0.4 kPa, 77.8-78.2° C.), and 8.07 g of chlorobis(diethylamino)phosphine were obtained in the form of a transparent liquid; the yield was 53%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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